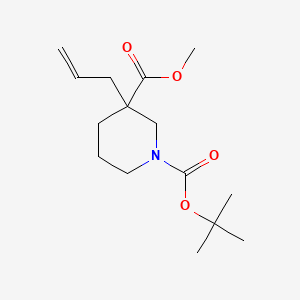

Methyl 1-Boc-3-allylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1349644-17-2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of Methyl 1-Boc-3-allylpiperidine-3-carboxylate is C15H25NO4 . Its average mass is 283.363 Da and its monoisotopic mass is 283.178345 Da . The SMILES string representation is O=C(OC©©C)N1CC(C(OC)=O)(CC=C)CCC1 .Physical And Chemical Properties Analysis

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Researchers have explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the production of chiral compounds with potential biological activities. The use of phase-transfer catalysts in these reactions demonstrates the utility of Methyl 1-Boc-3-allylpiperidine-3-carboxylate in facilitating moderate enantioselectivity under mild conditions, which is crucial for the preparation of compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Chiral Building Blocks for Alkaloids

The compound has shown promise as a chiral building block for synthesizing piperidine-related alkaloids. Through innovative synthetic routes, researchers have been able to utilize it for the desymmetrization process, leading to the efficient preparation of complex alkaloid structures. This application underscores the compound's versatility in organic synthesis, especially in generating molecules with significant pharmacological potential (Takahata et al., 2002).

Novel Synthetic Methodologies

In addition to its use in synthesizing biologically active compounds, Methyl 1-Boc-3-allylpiperidine-3-carboxylate has facilitated the development of new synthetic methodologies. For instance, its derivatives have been employed in continuous flow carboxylation processes, showcasing the compound's role in enhancing the scalability and safety of chemical reactions, which are critical aspects in the pharmaceutical industry (Kestemont et al., 2021).

Template for Drug Delivery Systems

Furthermore, derivatives of Methyl 1-Boc-3-allylpiperidine-3-carboxylate have been investigated as templates for synthetic vaccines and drug delivery systems. By modifying these compounds to contain linkers with terminal carboxylic acid functionalities, researchers aim to create molecules suitable for solid-phase peptide synthesis and dendrimer preparation. This application highlights the compound's potential in the development of novel drug delivery mechanisms and vaccine formulations (McGeary et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRLBVMLDQSJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Boc-3-allylpiperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)